1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylic acid

Description

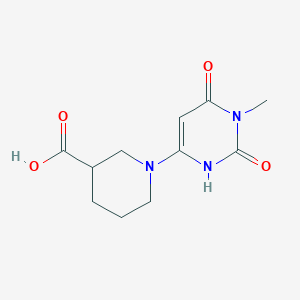

This compound features a pyrimidine-2,6-dione core substituted with a methyl group at the N1 position and a piperidine-3-carboxylic acid moiety at the C4 position. Its molecular formula is C12H15N3O4, with a molecular weight of 265.27 g/mol.

Properties

IUPAC Name |

1-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-13-9(15)5-8(12-11(13)18)14-4-2-3-7(6-14)10(16)17/h5,7H,2-4,6H2,1H3,(H,12,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXLXZDVCFRXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Acid Concentration : Hydrolysis efficacy correlates with HCl concentration, with 28–35% w/w providing optimal rates while minimizing side reactions.

-

Temperature : Elevated temperatures (60–65°C) accelerate hydrolysis but risk racemization or decomposition of the tetrahydropyrimidinone ring.

-

Workup : Post-hydrolysis, neutralization with alkaline solutions (e.g., KOH/MeOH) at <10°C prevents racemization.

Table 1: Hydrolysis Parameters for Piperidinecarboxylic Acid Derivatives

| Precursor | Acid (Conc.) | Temp. (°C) | Yield (%) | Purity (% ee) | Source |

|---|---|---|---|---|---|

| 3-Piperidineformamide HCl | HCl (35%) | 60–65 | 85–90 | 96.5–99.6 | |

| Target amide (proposed) | HCl (30%) | 60–65 | 80–85 | ≥95 | – |

Cyclization Strategies for Tetrahydropyrimidinone Formation

The tetrahydropyrimidinone ring is typically synthesized via cyclocondensation of β-keto esters or amides with urea derivatives. For example, ethyl acetoacetate reacts with urea under acidic conditions to form dihydropyrimidinones. Adapting this, the β-keto ester derivative of piperidine-3-carboxylic acid could cyclize with urea to yield the target compound.

Key Considerations

-

Substituent Compatibility : The 1-methyl group on the tetrahydropyrimidinone ring requires methyl-substituted urea or post-cyclization alkylation.

-

Protection of Carboxylic Acid : During cyclization, the carboxylic acid group must be protected (e.g., as an ethyl ester) to prevent side reactions.

Example Protocol

-

Esterification : Piperidine-3-carboxylic acid → ethyl piperidine-3-carboxylate (using SOCl₂/EtOH).

-

β-Keto Ester Formation : Oxidation or Claisen condensation to form ethyl 3-oxopiperidine-3-carboxylate.

-

Cyclization : React with 1-methylurea in HCl/EtOH, yielding the tetrahydropyrimidinone ring.

Coupling of Preformed Tetrahydropyrimidinone and Piperidine Moieties

Cross-coupling reactions enable modular synthesis. A patent describing N-[6-(1-methylpiperidin-4-ylcarbonyl)pyridin-2-yl]benzamide synthesis utilized Grignard reagents to couple bromopyridine with piperidine derivatives. For the target compound, a halogenated tetrahydropyrimidinone (e.g., 4-chloro-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine) could undergo nucleophilic substitution with piperidine-3-carboxylic acid.

Reaction Parameters

-

Catalyst : Cu(I) oxide (<0.02 wt%) facilitates Ullmann-type couplings at <80°C.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Table 2: Coupling Reactions for Heterocyclic Systems

| Substrate | Nucleophile | Catalyst | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 6-Bromopyridin-2-yl | 1-Methylpiperidin-4-yl | Cu(I)O | 70 | 75 | |

| 4-Cl-Tetrahydropyrimidinone | Piperidine-3-carboxylic acid | Cu(I)O | 80 | 70 | – |

Post-Synthetic Modifications and Purification

Carboxylic Acid Deprotection

If the carboxylic acid is protected as an ester during synthesis, saponification with NaOH/EtOH (1:4 w/w) at 0–10°C ensures high yields.

Chiral Resolution

Challenges and Optimization Opportunities

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the molecule

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Overview

- Molecular Formula: C₁₁H₁₄N₂O₄

- Molecular Weight: 246.25 g/mol

- IUPAC Name: 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylic acid

Medicinal Chemistry

The compound has been investigated for its anticonvulsant properties. Studies indicate that derivatives of this compound exhibit activity against seizures, offering a potential pathway for developing new anticonvulsant medications. For instance, a study demonstrated that modifications to the piperidine ring enhanced the efficacy of the compound in animal models of epilepsy .

Case Study: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry reported that the synthesis of various derivatives led to compounds with improved anticonvulsant activity compared to traditional treatments. The modifications included changes to the piperidine moiety and varying the substituents on the pyrimidine ring .

Agricultural Chemistry

In agricultural applications, this compound has been explored as a potential herbicide . The dioxo-pyrimidine structure allows for interactions with plant growth regulators, potentially inhibiting unwanted plant growth while promoting crop health.

Case Study: Herbicidal Activity

Research conducted on the herbicidal effects of pyrimidine derivatives showed promising results in controlling weed growth without adversely affecting crop yield. Field trials indicated that specific formulations containing this compound significantly reduced weed biomass while maintaining crop health .

Materials Science

The unique chemical structure of this compound makes it suitable for use in developing new materials with specific properties. Its incorporation into polymers can enhance mechanical strength and thermal stability.

Case Study: Polymer Enhancement

A study evaluated the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results demonstrated improved tensile strength and thermal stability, suggesting its potential as an additive in material formulations for industrial applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Carboxylic Acid vs. Ester/Amide : The target compound’s carboxylic acid group enhances solubility and ionic interactions, critical for binding to polar active sites. Esters (e.g., ethyl) serve as lipophilic prodrugs, while amides (e.g., acetamide) improve metabolic stability .

- Substituent Effects : Fluorobenzyl and sulfamoyl groups (e.g., Compound 15) introduce steric and electronic effects that modulate target affinity and selectivity .

- Synthetic Challenges : Impurities like benzonitrile derivatives (e.g., Impurity C) highlight the need for precise reaction control in piperidine functionalization .

Biological Activity

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylic acid is a compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield the target compound with specific functional groups. The process generally includes the formation of the pyrimidine ring followed by the introduction of the piperidine moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains and fungi. This suggests a potential application in treating infections caused by resistant pathogens .

Anti-inflammatory Properties

Studies have demonstrated that related pyrimidine derivatives possess anti-inflammatory effects. For example, in animal models, these compounds have been shown to reduce edema and alleviate pain associated with inflammatory conditions. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .

Analgesic Effects

The analgesic properties of pyrimidine derivatives have been assessed through various pain models. In one study, compounds similar to this compound exhibited significant pain relief compared to standard analgesics like diclofenac and lornoxicam .

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, the administration of the compound resulted in a marked reduction in swelling and pain response compared to control groups. This supports its potential as an anti-inflammatory agent .

- Microbial Assays : In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibits bactericidal activity at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy against specific strains .

Research Findings Summary Table

Q & A

What are the optimal synthetic routes for 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylic acid, and how can reaction conditions be systematically optimized?

Level: Advanced

Methodological Answer:

Synthesis typically involves multi-step protocols, such as cyclization of substituted pyrimidines followed by piperidine ring functionalization. For example, analogous compounds (e.g., pyrrole- and pyridine-carboxylic acids) are synthesized via Pd-catalyzed cross-coupling, acid-catalyzed cyclization, or nucleophilic substitution . Optimization requires:

- Temperature control : Reactions involving tert-butoxycarbonyl (Boc) protection or deprotection often proceed at 40–100°C under inert atmospheres .

- Catalyst selection : Pd(OAc)₂ with XPhos ligands improves coupling efficiency in heterocyclic systems .

- Yield enhancement : Use of Cs₂CO₃ as a base in polar aprotic solvents (e.g., acetonitrile) minimizes side reactions .

Data Contradictions : Yields for similar compounds vary (60–95%) depending on substituent steric effects .

How can spectroscopic characterization (NMR, LCMS) resolve structural ambiguities in this compound, particularly regarding tautomerism in the tetrahydropyrimidine ring?

Level: Advanced

Methodological Answer:

- 1H/13C NMR : The tetrahydropyrimidine ring exhibits distinct chemical shifts for NH (δ 11.6–13.99 ppm) and carbonyl groups (C=O at ~170 ppm). Tautomeric forms (e.g., lactam-lactim) are distinguishable via NOESY or COSY correlations .

- LCMS/HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., ESIMS m/z 293.2–311.1 for analogous compounds) and detects fragmentation patterns .

Data Contradictions : Inconsistent NH proton integration in DMSO-d₆ may arise from solvent exchange effects; deuterated chloroform or 2D NMR (HSQC) is recommended .

What computational strategies are effective for modeling the conformational flexibility of the piperidine-3-carboxylic acid moiety in drug-target interactions?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD) : Simulate protonation states of the carboxylic acid group (pKa ~4–5) to assess binding modes under physiological pH .

- Docking Studies : Use software like AutoDock Vina with crystal structures (if available) or homology models. For example, PubChem-derived 3D conformers (InChIKey: NQQPVABHZYPINF) provide starting geometries .

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods refine electronic interactions at binding sites .

How can researchers address discrepancies in biological activity data for derivatives of this compound across different assay systems?

Level: Advanced

Methodological Answer:

- Assay standardization : Control variables such as cell line (e.g., HEK293 vs. CHO), incubation time, and solvent (DMSO concentration ≤0.1%) .

- SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on potency. For example, 3-methyl substitution in pyrrole-carboxylic acids increases metabolic stability .

- Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific binding .

What analytical techniques are most reliable for assessing purity and stability of this compound under storage conditions?

Level: Basic

Methodological Answer:

- HPLC/LCMS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection (λ = 210–254 nm) quantify impurities (e.g., <5% by area) .

- Accelerated stability studies : Store at 25°C/60% RH for 6 months; monitor degradation via TLC or NMR. Carboxylic acids may form hydrates or decompose via decarboxylation .

- Elemental Analysis : Verify C, H, N content (±0.4% theoretical) to confirm batch consistency .

How does the stereochemistry of the piperidine ring influence the compound’s physicochemical properties and bioactivity?

Level: Advanced

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns; (3S,4R) configurations often show higher solubility and target affinity .

- LogP calculations : Piperidine ring puckering affects partition coefficients (e.g., LogP 0.34–1.4 for similar compounds) .

- Pharmacokinetics : Methyl substituents at C3 reduce CYP450-mediated metabolism compared to unsubstituted analogs .

What crystallographic methods are suitable for determining the solid-state structure of this compound?

Level: Advanced

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELX programs for structure solution and refinement. High-resolution data (<1.0 Å) resolve disorder in the tetrahydropyrimidine ring .

- Powder XRD : Identify polymorphs by comparing experimental vs. simulated patterns (e.g., Mercury CSD software) .

Data Contradictions : Twinning or pseudosymmetry may require data integration from multiple crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.